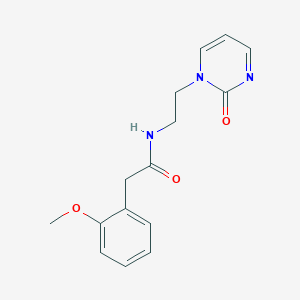

2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

説明

特性

IUPAC Name |

2-(2-methoxyphenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-13-6-3-2-5-12(13)11-14(19)16-8-10-18-9-4-7-17-15(18)20/h2-7,9H,8,10-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTOMRMEUZXXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NCCN2C=CC=NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the core components. One common approach is to first synthesize the methoxyphenyl group and then introduce the acetamide and pyrimidinone functionalities through a series of reactions.

Synthesis of Methoxyphenyl Group: : This can be achieved by reacting 2-methoxybenzene with appropriate reagents to introduce the desired functional groups.

Introduction of Acetamide Group: : The acetamide group can be introduced by reacting the methoxyphenyl compound with acetic anhydride in the presence of a base.

Formation of Pyrimidinone Ring: : The pyrimidinone ring can be formed by cyclization reactions involving the appropriate precursors.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.

化学反応の分析

Types of Reactions

2-(2-Methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which may be useful in various applications.

科学的研究の応用

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can be used to study biological processes and interactions. Its ability to interact with specific molecular targets makes it a valuable tool in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, this compound has potential applications in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties may make it suitable for use in specialized applications, such as coatings, adhesives, and other industrial products.

作用機序

The mechanism by which 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

類似化合物との比較

Substituent Variations on the Aryl Ring

The 2-methoxyphenyl group is a critical structural feature. Analogs with para-methoxy or chloro substituents exhibit distinct pharmacological profiles:

Key Observations :

Heterocyclic Moieties Linked to Acetamide

The 2-oxopyrimidin-1(2H)-yl group differentiates the target compound from analogs with quinazoline, pyridine, or benzofuran systems:

Key Observations :

- Quinazoline and quinoline derivatives () often exhibit anti-cancer or kinase-inhibitory properties, suggesting the target compound’s pyrimidinone group may align with similar targets .

- Simpler acetamides like alachlor lack heterocyclic systems, emphasizing the role of pyrimidinone in enhancing binding to biological targets .

Pharmacological and Physicochemical Comparisons

Pharmacological Activities

- FPRs Modulation: AMC3 (), with a 3-methoxyphenyl and pyridinone group, shows potent FPRs modulation and analgesic effects, highlighting the importance of methoxy placement and heterocycles .

- Anti-Cancer Activity: Compound 39 () demonstrates that sulfonyl-linked quinazoline acetamides inhibit cancer cell proliferation, whereas the target compound’s pyrimidinone may offer alternative binding modes .

- Thrombin Inhibition : Pyrazinyl acetamides () like CDA and CDB act as thrombin inhibitors, suggesting that heterocyclic size and substituents (e.g., fluorine) fine-tune selectivity .

Physicochemical Properties

- Molecular Weight: The target compound (~309 g/mol) falls within the “drug-like” range (<500 g/mol), unlike bulkier analogs like ’s 456.5 g/mol quinoline derivative, which may face bioavailability challenges .

- Solubility: The methoxy group enhances lipophilicity, while pyrimidinone’s polarity may improve aqueous solubility compared to purely aromatic systems (e.g., naphthyl in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。